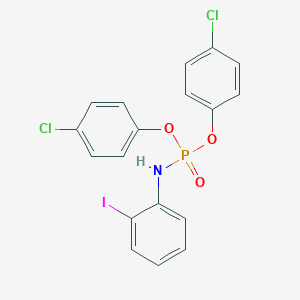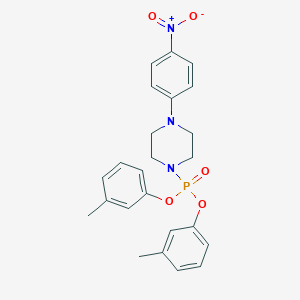![molecular formula C22H23ClN4 B413550 4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B413550.png)
4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a phenyl group, and a diazatricyclic core, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone typically involves a multi-step process. The initial step often includes the formation of the diazatricyclic core, followed by the introduction of the phenyl and chlorophenyl groups through various organic reactions. Common reagents used in these steps include aldehydes, amines, and catalysts to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may explore its efficacy as a drug candidate for various diseases, including its mechanism of action and potential side effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone include other diazatricyclic compounds with different substituents, such as:
- (E)-N-[(E)-(4-bromophenyl)methylideneamino]-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-imine
- (E)-N-[(E)-(4-methylphenyl)methylideneamino]-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-imine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can significantly influence its chemical reactivity, biological activity, and potential applications. The presence of the chlorophenyl group, in particular, may impart unique electronic and steric properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C22H23ClN4 |
|---|---|
Poids moléculaire |
378.9g/mol |
Nom IUPAC |
(E)-N-[(E)-(4-chlorophenyl)methylideneamino]-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-imine |
InChI |
InChI=1S/C22H23ClN4/c23-20-8-6-17(7-9-20)12-24-25-21-18-13-26-10-11-27(14-18)16-22(21,15-26)19-4-2-1-3-5-19/h1-9,12,18H,10-11,13-16H2/b24-12+,25-21- |
Clé InChI |
NZJJFISPSCVBMU-FOSQEZJDSA-N |
SMILES |
C1CN2CC3CN1CC(C2)(C3=NN=CC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES isomérique |
C1CN2CC\3CN1CC(C2)(/C3=N\N=C\C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES canonique |
C1CN2CC3CN1CC(C2)(C3=NN=CC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-AMINO-3-[(1Z)-1-CYANO-2-(4-METHOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B413469.png)
![6-bromo-3-[5-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B413470.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B413473.png)
![5-[4-(Dimethylamino)benzylidene]-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B413475.png)
![5-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B413476.png)
![5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413477.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B413480.png)
![N-{3-[(3-iodobenzoyl)amino]phenyl}-2-furamide](/img/structure/B413481.png)
![Diphenyl 2-methoxydibenzo[b,d]furan-3-ylamidophosphate](/img/structure/B413483.png)
![4-isopropylphenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidoate](/img/structure/B413487.png)

![Bis(3-methylphenyl) 2-methoxydibenzo[b,d]furan-3-ylamidophosphate](/img/structure/B413489.png)

